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Compound of Interest

Compound Name: N-Propargylphthalimide

Cat. No.: B182069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Propargylphthalimide is a versatile synthetic building block that holds significant

importance in medicinal chemistry and materials science. Its unique structure, featuring a

terminal alkyne group, makes it a valuable precursor for the synthesis of a wide array of

complex organic molecules. This guide provides a comprehensive overview of its chemical

structure, physicochemical properties, synthesis, and key applications, with a focus on its utility

in drug discovery and development.

Chemical Structure and Identification
N-Propargylphthalimide, systematically named 2-(prop-2-yn-1-yl)isoindoline-1,3-dione,

consists of a phthalimide moiety attached to a propargyl group. The phthalimide group is a

bicyclic aromatic system, while the propargyl group provides a reactive terminal alkyne

functionality.
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Identifier Value

IUPAC Name 2-(prop-2-yn-1-yl)isoindoline-1,3-dione

Synonyms N-(2-Propynyl)phthalimide

CAS Number 7223-50-9

Molecular Formula C₁₁H₇NO₂

Molecular Weight 185.18 g/mol

Physicochemical Properties
A summary of the key physicochemical properties of N-Propargylphthalimide is presented in

the table below.
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Property Value Reference

Appearance
White to light yellow to light

orange powder or crystals
[1][2]

Melting Point 148-155 °C [1][2][3]

Solubility

While specific quantitative data

is not readily available in the

literature, N-

Propargylphthalimide is

generally soluble in polar

aprotic solvents such as

dimethylformamide (DMF) and

dimethyl sulfoxide (DMSO). Its

miscibility with other common

organic solvents like ethyl

acetate and chloroform is

expected to be moderate,

while it is likely poorly soluble

in nonpolar solvents like

hexanes and sparingly soluble

in water.

[4]

Purity Typically >97% (GC) [2][3]

Spectral Data
The following tables summarize the characteristic spectral data for N-Propargylphthalimide,

which are crucial for its identification and characterization.

¹H NMR Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 m 2H Aromatic Protons (Ha)

~7.75 m 2H Aromatic Protons (Hb)

~4.47 d 2H
Methylene Protons (-

CH₂-)

~2.24 t 1H
Acetylenic Proton

(≡C-H)

Solvent: CDCl₃

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

~167.0 Carbonyl Carbons (C=O)

~134.0 Aromatic Carbons (quaternary)

~132.0 Aromatic Carbons (CH)

~123.5 Aromatic Carbons (CH)

~78.0 Acetylenic Carbon (-C≡)

~72.0 Acetylenic Carbon (≡C-H)

~29.0 Methylene Carbon (-CH₂-)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3280 Strong, Sharp ≡C-H stretch (terminal alkyne)

~2120 Weak to Medium C≡C stretch

~1770 & ~1715 Strong
C=O stretch (asymmetric and

symmetric)

~1600-1450 Medium C=C stretch (aromatic)

~720 Strong
C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry
The mass spectrum of N-Propargylphthalimide would show a molecular ion peak ([M]⁺) at

m/z = 185. Key fragmentation patterns of phthalimide derivatives often involve the loss of CO,

and for N-substituted phthalimides, cleavage of the substituent can occur. A prominent

fragment would likely be the phthalimide cation at m/z = 147.

Synthesis
N-Propargylphthalimide is commonly synthesized via a nucleophilic substitution reaction

between potassium phthalimide and propargyl bromide.

Experimental Protocol: Synthesis of N-
Propargylphthalimide.[4]
Materials:

Potassium phthalimide

Propargyl bromide (3-bromopropyne)

N,N-Dimethylformamide (DMF)

Manganese dioxide (MnO₂) (catalyst)
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Ethyl acetate

Water

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate

Procedure:

Dissolve 8.4 mmol of potassium phthalimide and 8.4 mmol of propargyl bromide in 10 mL of

DMF in a round-bottom flask.[4]

Add 0.2 g of manganese dioxide to the solution as a catalyst.[4]

Stir the reaction mixture at 28°C for 2 hours.[4]

Upon completion of the reaction (monitored by TLC), dilute the mixture with 100 mL of ethyl

acetate.[4]

Wash the organic layer with water, followed by a wash with saturated aqueous sodium

chloride solution.[4]

Dry the organic layer over anhydrous sodium sulfate.[4]

Filter the drying agent and concentrate the organic phase under reduced pressure.

Purify the crude product by column chromatography using a solvent mixture of petroleum

ether and ethyl acetate (5:1, v/v) to obtain pure N-Propargylphthalimide.[4]

Applications in Research and Drug Development
The propargyl group of N-Propargylphthalimide is a key functional handle for its application in

"click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction allows for the efficient and specific formation of a stable triazole linkage between

the alkyne-containing N-Propargylphthalimide and an azide-functionalized molecule.

Click Chemistry
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The CuAAC reaction is a powerful tool in drug discovery for creating libraries of compounds for

high-throughput screening and for bioconjugation to label and track biomolecules.

This protocol provides a general framework for a click reaction using an alkyne such as N-
Propargylphthalimide and an azide-containing molecule.

Materials:

N-Propargylphthalimide (alkyne)

Azide-functionalized molecule (e.g., benzyl azide)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine

(TBTA) as a ligand

Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

In a reaction vessel, dissolve N-Propargylphthalimide (1 equivalent) and the azide-

functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

In a separate vial, prepare a premixed solution of CuSO₄ (e.g., 0.1 equivalents) and the

ligand (e.g., 0.5 equivalents).

Add the copper-ligand solution to the reaction mixture.

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1

equivalent).

Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored

by TLC or LC-MS.
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Upon completion, the product can be isolated and purified using standard techniques such

as extraction and column chromatography.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

reaction.

Biological Activity of Phthalimide Derivatives
The phthalimide scaffold is a well-known pharmacophore present in numerous biologically

active compounds. Derivatives of phthalimide have been reported to exhibit a wide range of

activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific

signaling pathways directly modulated by N-Propargylphthalimide have not been extensively

elucidated in the literature, its derivatives are subjects of ongoing research. For instance, some

naphthalimide derivatives, which share structural similarities with phthalimides, have been

shown to act as DNA intercalators and can induce apoptosis in cancer cells through the

activation of ROS-p38 MAPK signaling pathways.[5][6] Additionally, some phthalimide

derivatives have been investigated as potential inhibitors of vascular endothelial growth factor

receptor 2 (VEGFR-2), a key player in angiogenesis.
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Caption: Potential biological targets and pathways of phthalimide derivatives.
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Conclusion
N-Propargylphthalimide is a valuable and versatile chemical entity with significant

applications in organic synthesis, medicinal chemistry, and materials science. Its readily

available terminal alkyne functionality makes it an ideal substrate for click chemistry, enabling

the rapid and efficient synthesis of diverse molecular architectures. The phthalimide core, a

known pharmacophore, provides a foundation for the development of novel therapeutic agents.

This technical guide has provided a comprehensive overview of the chemical structure,

properties, synthesis, and applications of N-Propargylphthalimide, offering a valuable

resource for researchers and professionals in the field of drug discovery and development.

Further exploration of the biological activities of N-Propargylphthalimide and its derivatives is

warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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